molecular formula C3F6KNO4S2 B1417906 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide Potassium Salt CAS No. 588668-97-7

1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide Potassium Salt

Cat. No.: B1417906
CAS No.: 588668-97-7
M. Wt: 331.3 g/mol
InChI Key: XHXQVKHBZXYEKL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding sulfonamide .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide potassium salt involves its ability to act as a strong electrophile due to the presence of the sulfonimide groups. This allows it to participate in various chemical reactions, including nucleophilic substitution and electrophilic addition . The molecular targets and pathways involved depend on the specific application and reaction conditions .

Properties

IUPAC Name

potassium;4,4,5,5,6,6-hexafluoro-1λ6,3λ6-dithia-2-azanidacyclohexane 1,1,3,3-tetraoxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F6NO4S2.K/c4-1(5)2(6,7)15(11,12)10-16(13,14)3(1,8)9;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXQVKHBZXYEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(S(=O)(=O)[N-]S(=O)(=O)C1(F)F)(F)F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F6KNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659927
Record name Potassium 4,4,5,5,6,6-hexafluoro-1,1,3,3-tetraoxo-1lambda~6~,3lambda~6~,2-dithiazinan-2-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588668-97-7
Record name Potassium 4,4,5,5,6,6-hexafluoro-1,1,3,3-tetraoxo-1lambda~6~,3lambda~6~,2-dithiazinan-2-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,1,2,2,3,3-hexafluoropropane-1,3-disulfonimide potassium salt improve the performance of lithium-sulfur batteries?

A: This salt, when used in a specifically designed electrolyte, plays a crucial role in enhancing the stability and lifespan of lithium-sulfur batteries. [, ] It achieves this through a mechanism called "preferential salt decomposition." During the initial cycles of the battery, this salt preferentially decomposes on the surface of the lithium metal anode before the solvent molecules in the electrolyte can. This preferential decomposition leads to the formation of a stable solid electrolyte interphase (SEI) enriched with inorganic lithium fluoride and potassium fluoride. []

  1. Suppressed Solvent Consumption: The robust SEI effectively prevents the solvent molecules from gaining electrons from the lithium metal anode, a process that typically degrades the electrolyte and shortens battery life. []
  2. Enhanced Stability: The presence of inorganic lithium fluoride and potassium fluoride in the SEI contributes to its stability, allowing it to withstand repeated cycles of charging and discharging. [, ]

Q2: What is the significance of the "localized high-concentration PF6− zone" formed by this compound in lithium-sulfur batteries?

A: In lithium-sulfur batteries, particularly those using high-voltage cathodes like LiNi0.6Co0.6Mn0.2O2 (NCM622), the formation of a stable cathode electrolyte interphase (CEI) is crucial for long-term performance. [] this compound contributes to this by influencing the distribution of PF6− anions within the electrolyte.

  1. Protection of Cathode Structure: The CEI acts as a protective barrier, preventing structural degradation of the NCM622 cathode, a common issue in high-voltage batteries. []
  2. Corrosion Prevention: The CEI also shields the aluminum current collector from corrosion, further contributing to the battery's longevity. []

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